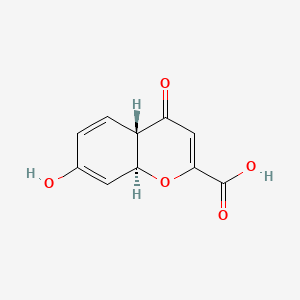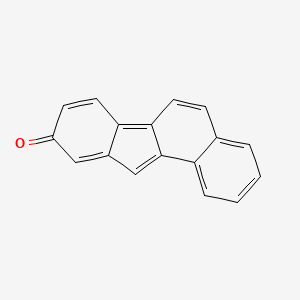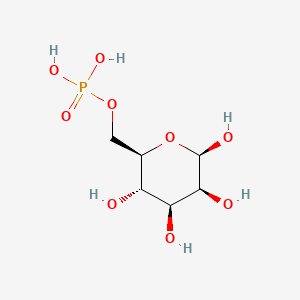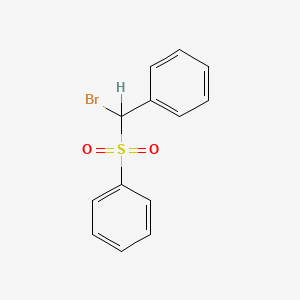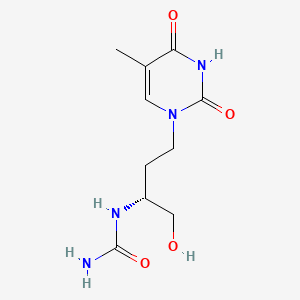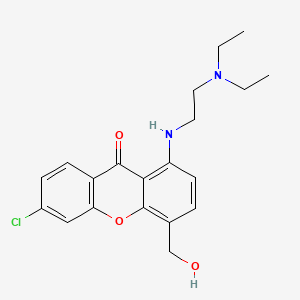![molecular formula C23H40O4 B12796616 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene CAS No. 32514-66-2](/img/structure/B12796616.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene is a complex organic compound that belongs to the class of polyethers It is characterized by a benzene ring substituted with a nonyl group and a long chain of ethoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene typically involves the reaction of 4-nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the phenol group, resulting in the formation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs. The polyether chain facilitates the formation of micelles, which can encapsulate and transport active molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A simpler polyether with similar solubility properties.
1-ethoxy-2-(2-ethoxyethoxy)ethane: Another polyether with comparable chemical behavior.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene stands out due to its longer polyether chain and the presence of a nonyl group, which enhances its hydrophobic interactions and makes it more effective in applications requiring amphiphilic properties.
Properties
CAS No. |
32514-66-2 |
|---|---|
Molecular Formula |
C23H40O4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene |
InChI |
InChI=1S/C23H40O4/c1-4-6-7-8-9-10-11-12-22-13-15-23(16-14-22)27-21(3)26-20-19-25-18-17-24-5-2/h13-16,21H,4-12,17-20H2,1-3H3 |
InChI Key |
GBANMXYSFHVOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


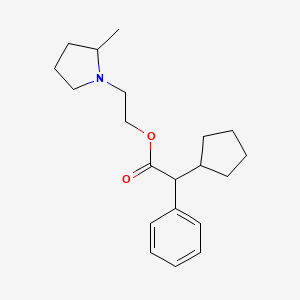
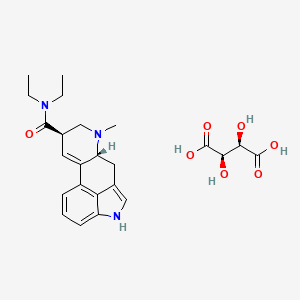
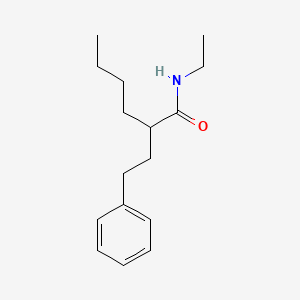
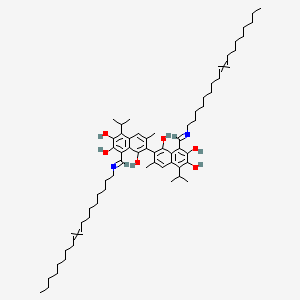
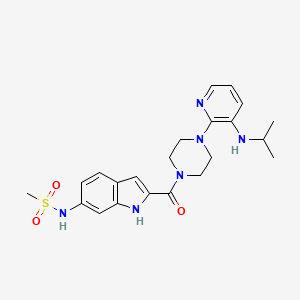

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
